An In-depth Technical Guide to the Physicochemical Properties of 5-Methoxy-2-methylbenzo[b]thiophene
An In-depth Technical Guide to the Physicochemical Properties of 5-Methoxy-2-methylbenzo[b]thiophene
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the key physicochemical properties of 5-Methoxy-2-methylbenzo[b]thiophene (CAS No: 53299-66-4), a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of public experimental data for this specific molecule, this guide focuses on providing detailed, field-proven experimental protocols for the determination of its fundamental physicochemical parameters. Furthermore, this document presents predicted properties and a thorough analysis of the expected spectral characteristics to guide researchers in their characterization efforts. The methodologies outlined herein are designed to ensure data integrity and reproducibility, which are critical for advancing drug development programs.
Introduction: The Significance of Physicochemical Properties in Drug Discovery
5-Methoxy-2-methylbenzo[b]thiophene belongs to the benzothiophene class of compounds, which are recognized as privileged structures in medicinal chemistry due to their presence in a variety of biologically active molecules.[1][2] The physicochemical properties of a drug candidate are paramount as they govern its absorption, distribution, metabolism, excretion, and toxicology (ADMET) profile. A comprehensive understanding of properties such as solubility, lipophilicity (logP), and ionization constant (pKa) is therefore not merely a characterization exercise but a cornerstone of rational drug design.[2]
This guide is structured to provide not just the "what" but the "why" and "how" of determining the physicochemical profile of 5-Methoxy-2-methylbenzo[b]thiophene, empowering researchers to generate high-quality, reliable data.
Molecular Identity and Structure
The foundational step in any physicochemical characterization is the unambiguous confirmation of the molecular structure.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀OS | |
| Molecular Weight | 178.25 g/mol | |
| CAS Number | 53299-66-4 | |
| Synonyms | 5-methoxy-2-methyl-1-benzothiophene | |
| Physical Form | Solid |
Molecular Structure:
Caption: 2D Structure of 5-Methoxy-2-methylbenzo[b]thiophene.
Physical Properties: Melting and Boiling Points
The melting and boiling points are fundamental physical constants that provide an indication of the purity and the strength of intermolecular forces within a compound.
| Property | Experimental Value | Predicted Value |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
Experimental Protocol for Melting Point Determination
Rationale: The melting point of a pure crystalline solid is a sharp, well-defined temperature range. Impurities typically depress and broaden this range. A capillary melting point method is a standard and reliable technique.
Apparatus:
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Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)
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Capillary tubes (sealed at one end)
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Spatula
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Mortar and pestle
Procedure:
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Sample Preparation:
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Place a small amount of 5-Methoxy-2-methylbenzo[b]thiophene onto a clean, dry watch glass.
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If the sample is not a fine powder, gently grind it using a mortar and pestle.
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Invert a capillary tube and press the open end into the powdered sample until a small amount (2-3 mm in height) is packed into the bottom of the tube.
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Tap the sealed end of the capillary tube gently on a hard surface to ensure the sample is tightly packed at the bottom.
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-
Measurement:
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Insert the capillary tube into the heating block of the melting point apparatus.
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Set the initial heating rate to a rapid setting (e.g., 10-15 °C/minute) to quickly approach the expected melting point. If the approximate melting point is unknown, a preliminary rapid determination should be performed.
-
Once the temperature is within 15-20 °C of the anticipated melting point, reduce the heating rate to 1-2 °C/minute to ensure thermal equilibrium.
-
Record the temperature at which the first droplet of liquid is observed (the onset of melting).
-
Record the temperature at which the last solid crystal melts (the completion of melting).
-
The recorded range is the melting point of the sample. For a pure compound, this range should be narrow (≤ 2 °C).
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Caption: Workflow for Melting Point Determination.
Experimental Protocol for Micro Boiling Point Determination
Rationale: For small quantities of a substance, a micro boiling point determination is a practical alternative to distillation. This method relies on observing the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.
Apparatus:
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Thiele tube or a similar oil bath setup
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Micro test tube (e.g., 75 x 10 mm)
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Capillary tube (sealed at one end)
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Thermometer
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Rubber band or wire to attach the test tube to the thermometer
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Heating source (e.g., Bunsen burner or heating mantle)
Procedure:
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Apparatus Setup:
-
Attach the micro test tube to the thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.
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Add a few drops of 5-Methoxy-2-methylbenzo[b]thiophene to the micro test tube.
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Place a capillary tube, with the sealed end up, into the micro test tube.
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Suspend the assembly in a Thiele tube filled with a high-boiling mineral oil, ensuring the oil level is above the side arm.
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-
Measurement:
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Gently heat the side arm of the Thiele tube.
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As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.
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Continue heating until a continuous and rapid stream of bubbles is observed.
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Remove the heat source and allow the apparatus to cool slowly.
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The stream of bubbles will slow and eventually stop. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
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Solubility Profile
The solubility of a compound in both aqueous and organic solvents is a critical determinant of its behavior in biological systems and its suitability for various formulations.
| Solvent | Qualitative Solubility |
| Water | Predicted to be poorly soluble |
| Methanol | Predicted to be soluble |
| Ethanol | Predicted to be soluble |
| Dimethyl Sulfoxide (DMSO) | Predicted to be soluble |
| Dichloromethane (DCM) | Predicted to be soluble |
| n-Octanol | Predicted to be soluble |
Experimental Protocol for Qualitative Solubility Determination
Rationale: This protocol provides a systematic approach to determining the solubility of a compound in a range of common laboratory solvents, which can inform decisions on formulation, purification, and analytical method development.
Apparatus:
-
Small test tubes or vials
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Vortex mixer
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Calibrated pipettes
Procedure:
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Sample Preparation:
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Weigh approximately 1-2 mg of 5-Methoxy-2-methylbenzo[b]thiophene into a series of small, labeled test tubes or vials.
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-
Solvent Addition:
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To each tube, add 1 mL of the respective solvent (Water, Methanol, Ethanol, DMSO, DCM, n-Octanol).
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-
Observation:
-
Vortex each tube vigorously for 30 seconds.
-
Visually inspect each tube for the presence of undissolved solid.
-
If the solid has dissolved, the compound is classified as "soluble" in that solvent at the tested concentration.
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If undissolved solid remains, the compound is classified as "sparingly soluble" or "insoluble."
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Lipophilicity: Octanol-Water Partition Coefficient (LogP)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and in vivo distribution.
| Parameter | Predicted Value |
| LogP | 3.3 |
Prediction performed using a computational model.
Experimental Protocol for LogP Determination (Shake-Flask Method)
Rationale: The shake-flask method is the traditional and a reliable method for determining the LogP of a compound. It involves partitioning the compound between n-octanol and water and measuring its concentration in each phase at equilibrium.
Apparatus:
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Separatory funnels or glass vials with screw caps
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Mechanical shaker or vortex mixer
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Centrifuge
-
UV-Vis spectrophotometer or HPLC system for concentration analysis
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pH meter
Procedure:
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Preparation of Phases:
-
Pre-saturate n-octanol with water and water with n-octanol by shaking them together and allowing the phases to separate.
-
-
Partitioning:
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Prepare a stock solution of 5-Methoxy-2-methylbenzo[b]thiophene in the pre-saturated n-octanol.
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In a separatory funnel or vial, combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated water (typically a 1:1 or 1:2 ratio).
-
Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning equilibrium to be reached.
-
-
Phase Separation:
-
Allow the mixture to stand until the two phases have clearly separated. Centrifugation may be required to break up any emulsions.
-
-
Concentration Analysis:
-
Carefully sample a known volume from both the n-octanol and the aqueous phase.
-
Determine the concentration of 5-Methoxy-2-methylbenzo[b]thiophene in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy at a predetermined λmax or HPLC with a standard curve).
-
-
Calculation:
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The partition coefficient (P) is calculated as: P = [Concentration in n-octanol] / [Concentration in water]
-
The LogP is the base-10 logarithm of P: LogP = log₁₀(P)
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Ionization Constant (pKa)
The pKa of a compound indicates the pH at which it exists in a 50:50 ratio of its ionized and non-ionized forms. This is crucial for understanding its solubility, absorption, and interaction with biological targets.
| Parameter | Predicted Value |
| pKa (most basic) | ~ -3.5 (Predicted for the sulfur atom) |
| pKa (most acidic) | Not applicable |
Prediction based on computational models. The benzothiophene sulfur is very weakly basic.
Experimental Protocol for pKa Determination (UV-Metric Titration)
Rationale: UV-metric titration is a common method for determining the pKa of compounds that possess a chromophore that changes its absorbance spectrum upon ionization.
Apparatus:
-
UV-Vis spectrophotometer with a thermostatted cell holder
-
pH meter with a calibrated electrode
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Automatic titrator or calibrated micropipettes
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Thermostatted reaction vessel
Procedure:
-
Sample Preparation:
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Prepare a dilute solution of 5-Methoxy-2-methylbenzo[b]thiophene in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol if solubility is an issue).
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-
Titration:
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Place the solution in the thermostatted vessel and record the initial UV-Vis spectrum.
-
Incrementally add a standardized acid (e.g., HCl) or base (e.g., NaOH) solution.
-
After each addition, allow the solution to equilibrate, measure the pH, and record the UV-Vis spectrum.
-
-
Data Analysis:
-
Plot the absorbance at a specific wavelength (where the change is most significant) against the measured pH.
-
The resulting sigmoidal curve can be analyzed using appropriate software or by determining the pH at the half-equivalence point, which corresponds to the pKa.
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Spectral Properties: A Guide to Structural Elucidation
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Expected Chemical Shifts (in CDCl₃, ppm):
-
δ ~7.5-7.7 (d, 1H): Aromatic proton on the benzene ring, likely at position 7, deshielded by the thiophene ring.
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δ ~7.2-7.4 (d, 1H): Aromatic proton on the benzene ring, likely at position 4.
-
δ ~6.8-7.0 (dd, 1H): Aromatic proton on the benzene ring, likely at position 6, showing coupling to both adjacent protons.
-
δ ~6.7 (s, 1H): Proton on the thiophene ring at position 3.
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δ 3.85 (s, 3H): Protons of the methoxy group (-OCH₃).
-
δ 2.5 (s, 3H): Protons of the methyl group (-CH₃) attached to the thiophene ring.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
Expected Chemical Shifts (in CDCl₃, ppm):
-
δ ~158-160: Quaternary carbon of the benzene ring attached to the methoxy group (C5).
-
δ ~138-142: Quaternary carbons of the benzothiophene ring system.
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δ ~120-130: Aromatic CH carbons of the benzene and thiophene rings.
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δ ~105-115: Aromatic CH carbons ortho and para to the methoxy group.
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δ ~55: Carbon of the methoxy group (-OCH₃).
-
δ ~15: Carbon of the methyl group (-CH₃).
Infrared (IR) Spectroscopy
Expected Characteristic Absorption Bands (cm⁻¹):
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~3100-3000: C-H stretching of the aromatic rings.
-
~2950-2850: C-H stretching of the methyl and methoxy groups.
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~1600, ~1480: C=C stretching of the aromatic rings.
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~1250, ~1030: C-O stretching of the methoxy group.
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~800-850: C-H out-of-plane bending, indicative of the substitution pattern on the benzene ring.
Mass Spectrometry (MS)
Expected Fragmentation Pattern (Electron Ionization):
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Molecular Ion (M⁺): m/z = 178.
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Key Fragments:
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m/z = 163 (M⁺ - CH₃): Loss of a methyl radical from the methoxy or the 2-methyl group.
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m/z = 147 (M⁺ - OCH₃): Loss of the methoxy radical.
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Further fragmentation of the benzothiophene ring system.
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Conclusion
The physicochemical properties of 5-Methoxy-2-methylbenzo[b]thiophene are critical to its potential development as a therapeutic agent. This guide has provided a comprehensive framework for the experimental determination of its key parameters, including melting point, boiling point, solubility, LogP, and pKa. While experimental data for this specific molecule is sparse, the detailed protocols and predictive analyses herein offer a robust starting point for researchers. The consistent and accurate application of these methodologies will undoubtedly accelerate the evaluation of this and other novel compounds in the drug discovery pipeline.
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